N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide
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Overview
Description
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyridazinone ring, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the cyclopentanecarboxamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorophenyl site.
Scientific Research Applications
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide
- N-(3-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide
- N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide
Uniqueness
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different halogen substituents, the chlorophenyl group may confer distinct properties, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.
Properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-3-12-21-19(25)15-4-1-2-5-15/h6-11,15H,1-5,12-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUPZCVQHIXURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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